

Application Notes and Protocols for Amino-PEG4-C2-SH in Bioconjugation

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Compound of Interest

Compound Name: *Amino-PEG4-C2-SH
hydrochloride*

Cat. No.: *B8228598*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG4-C2-SH is a heterobifunctional linker widely utilized in bioconjugation, chemical biology, and drug development.[1][2] This linker possesses a primary amine (-NH₂) at one end and a thiol (-SH) group at the other, separated by a hydrophilic polyethylene glycol (PEG) spacer. This unique architecture allows for the sequential and controlled conjugation of two different molecules, minimizing the formation of undesirable homodimers.[2] The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[3]

The primary amine can react with N-hydroxysuccinimide (NHS) esters to form stable amide bonds, a common strategy for labeling proteins and other biomolecules.[4][5][6][7] The thiol group readily reacts with maleimides to form a stable thioether bond, another highly specific and efficient conjugation method.[8][9][10][11] These orthogonal reactivities make Amino-PEG4-C2-SH a versatile tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles.[1][2]

Key Applications

- **Antibody-Drug Conjugates (ADCs):** The linker can be used to attach a cytotoxic drug to an antibody, enabling targeted drug delivery to cancer cells.[2]

- PROTACs (Proteolysis Targeting Chimeras): It can connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, inducing the degradation of the target protein.[1][12][13]
- Surface Modification: Immobilization of biomolecules onto surfaces for applications in biosensors and diagnostics.
- Peptide and Protein Modification: Introduction of functional groups for labeling, imaging, or therapeutic purposes.

Data Summary

The following tables provide representative data for typical bioconjugation reactions using Amino-PEG4-C2-SH. Note that actual results may vary depending on the specific biomolecules and reaction conditions.

Table 1: Reaction Parameters for Amine-NHS Ester Conjugation

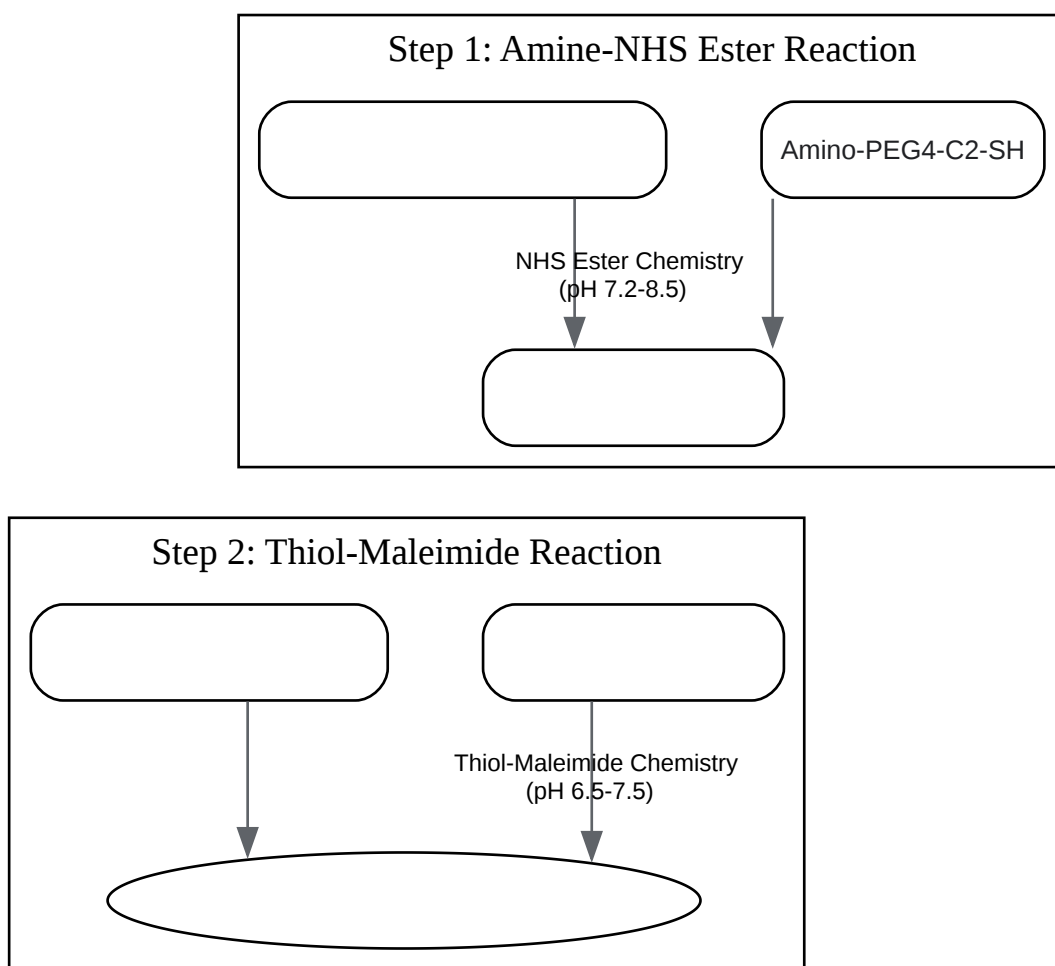
Parameter	Value
Biomolecule Concentration	1-10 mg/mL
Linker Molar Excess	5-20 fold
Reaction Buffer	Phosphate-buffered saline (PBS), pH 7.2-8.0
Sodium bicarbonate buffer, pH 8.3-8.5[5]	
Reaction Time	1-4 hours at room temperature
Overnight at 4°C	
Quenching Reagent	1 M Tris-HCl, pH 8.0

Table 2: Reaction Parameters for Thiol-Maleimide Conjugation

Parameter	Value
Biomolecule Concentration	1-10 mg/mL
Maleimide Molar Excess	10-20 fold[8]
Reaction Buffer	Phosphate-buffered saline (PBS), pH 6.5-7.5[14]
Reaction Time	2-4 hours at room temperature
Overnight at 4°C[9][10][11]	
Optional Reducing Agent	TCEP (tris(2-carboxyethyl)phosphine)

Experimental Workflows

The use of Amino-PEG4-C2-SH allows for a two-step sequential conjugation strategy. This workflow minimizes the formation of unwanted side products.



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Caption: Sequential bioconjugation workflow using Amino-PEG4-C2-SH.

Experimental Protocols

Protocol 1: Conjugation of Amino-PEG4-C2-SH to an NHS Ester-Activated Biomolecule

This protocol describes the first step of a sequential conjugation, where the amine group of the linker reacts with an NHS ester on the first biomolecule.

Materials:

- NHS ester-activated biomolecule (e.g., protein, antibody)

- Amino-PEG4-C2-SH
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M Sodium Bicarbonate buffer, pH 8.3[7]
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Desalting columns or dialysis equipment for purification

Procedure:

- Preparation of Biomolecule:
 - Dissolve the NHS ester-activated biomolecule in the conjugation buffer to a final concentration of 1-10 mg/mL.[11]
 - If the biomolecule is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.[4]
- Preparation of Linker Solution:
 - Immediately before use, prepare a 10 mM stock solution of Amino-PEG4-C2-SH in anhydrous DMF or DMSO.
- Conjugation Reaction:
 - Add a 5- to 20-fold molar excess of the Amino-PEG4-C2-SH solution to the biomolecule solution.
 - Gently mix and allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.
- Quenching the Reaction (Optional but Recommended):
 - Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

- Incubate for 15-30 minutes at room temperature.
- Purification:
 - Remove the excess linker and reaction byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
- Characterization:
 - Confirm the successful conjugation and determine the degree of labeling using methods such as MALDI-TOF mass spectrometry or SDS-PAGE. The resulting intermediate is now ready for the subsequent thiol-maleimide conjugation.

Protocol 2: Conjugation of the Thiol-Activated Intermediate to a Maleimide-Functionalized Molecule

This protocol outlines the second step, where the thiol group on the linker-modified biomolecule reacts with a maleimide-functionalized molecule.

Materials:

- Thiol-activated biomolecule from Protocol 1
- Maleimide-functionalized molecule (e.g., drug, peptide)
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed.[\[10\]](#) Buffers containing thiols (e.g., DTT, 2-mercaptoethanol) must be avoided.[\[9\]](#)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- (Optional) TCEP (tris(2-carboxyethyl)phosphine) solution
- Desalting columns or dialysis equipment for purification

Procedure:

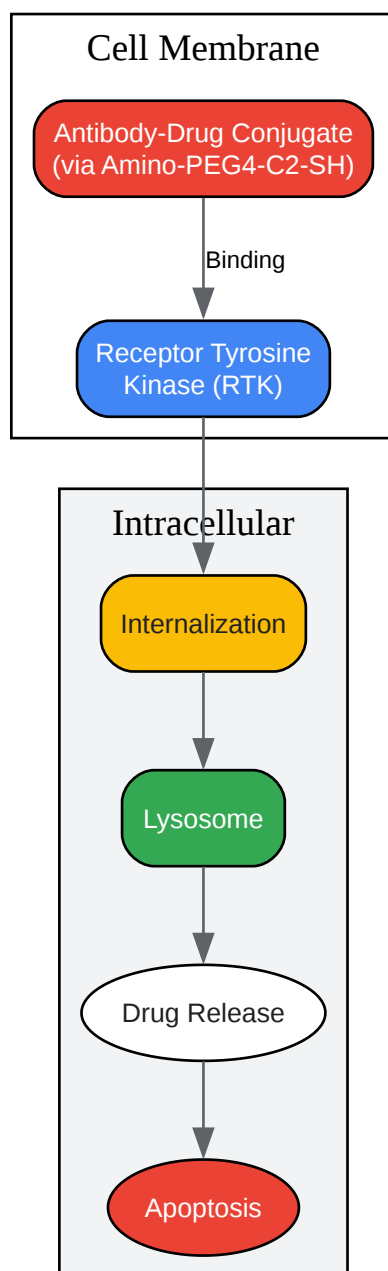
- Preparation of Thiol-Activated Biomolecule:

- The purified biomolecule from Protocol 1 should be in a degassed, thiol-free buffer at a concentration of 1-10 mg/mL.
- If disulfide bonds may have formed, the thiol group can be reduced by adding a 10-fold molar excess of TCEP and incubating for 15-30 minutes at room temperature. Do not use DTT or 2-mercaptoethanol as they need to be removed before adding the maleimide.
- Preparation of Maleimide Solution:
 - Dissolve the maleimide-functionalized molecule in anhydrous DMF or DMSO to prepare a 10 mM stock solution.
- Conjugation Reaction:
 - Add a 10- to 20-fold molar excess of the maleimide solution to the thiol-activated biomolecule solution.[\[8\]](#)
 - Gently mix and incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Purification:
 - Purify the final bioconjugate to remove unreacted maleimide-functionalized molecules and any byproducts using size-exclusion chromatography or dialysis.
- Characterization and Storage:
 - Characterize the final conjugate using appropriate analytical techniques (e.g., HPLC, mass spectrometry, SDS-PAGE).
 - Store the purified conjugate under appropriate conditions, often at -20°C or -80°C. For antibody conjugates, storage at 4°C with a preservative like sodium azide is also common.
[\[8\]](#)

Signaling Pathway Example

The following diagram illustrates a simplified signaling pathway that could be investigated using a bioconjugate created with Amino-PEG4-C2-SH, for instance, an antibody-drug conjugate

targeting a receptor tyrosine kinase (RTK).



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Caption: ADC targeting an RTK leading to apoptosis.

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